2-Cyclohexylthiomorpholine
Description
2-Cyclohexylthiomorpholine is a thiomorpholine derivative featuring a cyclohexyl substituent at the 2-position of the heterocyclic ring. Thiomorpholine itself is a six-membered ring containing one sulfur and one nitrogen atom.
Properties
Molecular Formula |
C10H19NS |
|---|---|
Molecular Weight |
185.33 g/mol |
IUPAC Name |
2-cyclohexylthiomorpholine |
InChI |
InChI=1S/C10H19NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h9-11H,1-8H2 |
InChI Key |
NMPDYHOPQIEOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CNCCS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiomorpholine typically involves the reaction of morpholine with cyclohexyl halides in the presence of a base. One common method is the nucleophilic substitution reaction where morpholine reacts with cyclohexyl chloride or bromide under basic conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylthiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiomorpholine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyclohexyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the thiomorpholine ring.
Substitution: Various substituted thiomorpholines depending on the reagents used.
Scientific Research Applications
2-Cyclohexylthiomorpholine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclohexylthiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiomorpholine ring can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
Properties: Flammable liquid (GHS Category 4) and severe skin irritant (GHS Category 1A–1C) . Applications: Used as a laboratory chemical and precursor in organic synthesis.
Morpholine
- Structure : Oxygen atom replaces sulfur in the ring.
- Properties : Higher polarity due to the oxygen atom, leading to increased water solubility compared to thiomorpholine.
3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride
Physicochemical and Hazard Comparison
Key Observations :
- Sulfur Oxidation : Sulfides (e.g., thiomorpholine) are more reactive and less polar than sulfones (e.g., 3-cyclobutyl derivative), affecting solubility and metabolic pathways .
- Hazards : Thiomorpholine’s flammability and skin toxicity highlight the need for careful handling of its derivatives .
Research Implications and Gaps
- This compound: Limited direct data exists, but its structural features suggest utility in medicinal chemistry for targeting hydrophobic binding pockets.
- 3-Cyclobutyl-thiomorpholine 1,1-dioxide : Demonstrated versatility in agrochemical and pharmaceutical research, emphasizing the impact of sulfonation on stability .
Recommendations :
- Further studies on this compound should prioritize solubility assays, toxicity profiling, and receptor-binding experiments.
- Comparative studies between 2-cyclohexyl and 3-cyclobutyl derivatives could elucidate substituent-position effects on bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
